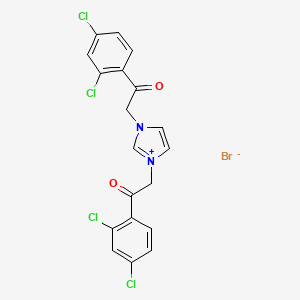![molecular formula C28H21FN2O4 B15173898 (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15173898.png)
(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule with a unique structure It features multiple rings, including a diazatetracyclo system, and functional groups such as a fluorophenyl and a methoxybenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multiple steps, including cyclization reactions and selective functional group modifications. The exact synthetic route can vary, but it generally includes:
Formation of the diazatetracyclo core: This step often involves a cyclization reaction where the appropriate precursors are subjected to conditions that promote ring closure.
Introduction of the fluorophenyl group: This can be achieved through a substitution reaction where a fluorophenyl group is introduced to the core structure.
Addition of the methoxybenzoyl group: This step involves the acylation of the core structure with a methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The fluorophenyl and methoxybenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where its specific functional groups are beneficial.
Industry: The compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism by which (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
Methyl 4-fluorobenzoate: This compound shares the fluorophenyl group but lacks the complex diazatetracyclo core.
Ethyl 4-fluorobenzoate: Similar to methyl 4-fluorobenzoate but with an ethyl ester group.
4-fluoro-N-methylbenzamide: Contains the fluorophenyl group and an amide functional group.
Uniqueness
The uniqueness of (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione lies in its complex structure, which includes a diazatetracyclo core and multiple functional groups. This complexity can confer unique properties, such as specific binding affinities or reactivity profiles, making it valuable for various applications.
属性
分子式 |
C28H21FN2O4 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C28H21FN2O4/c1-35-20-11-9-17(10-12-20)26(32)25-23-22(24-21-8-3-2-5-16(21)13-14-30(24)25)27(33)31(28(23)34)19-7-4-6-18(29)15-19/h2-15,22-25H,1H3/t22-,23+,24?,25-/m0/s1 |
InChI 键 |
FWYCQVIDSJZTIO-NPZNXQLHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H](C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC(=CC=C6)F |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC(=CC=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


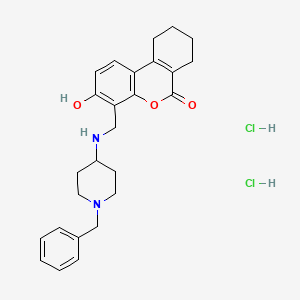
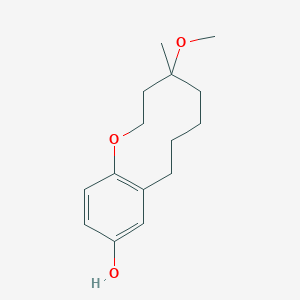


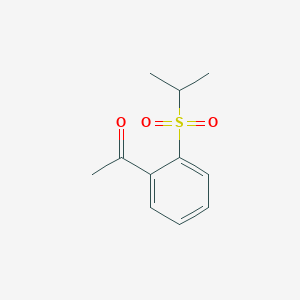
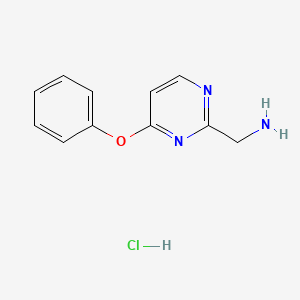
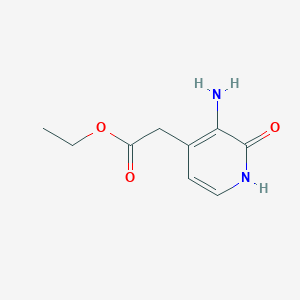
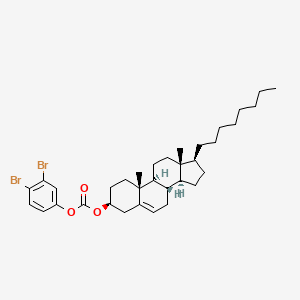
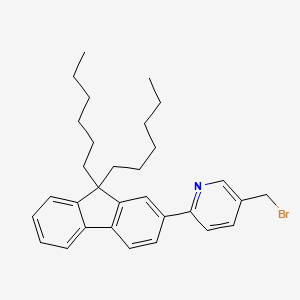
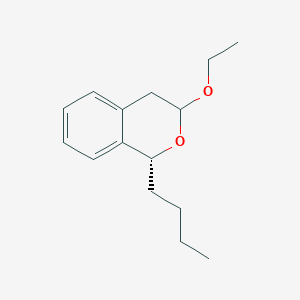
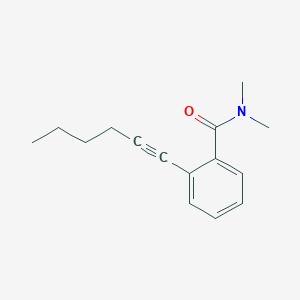
![1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-](/img/structure/B15173890.png)
![N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B15173897.png)
